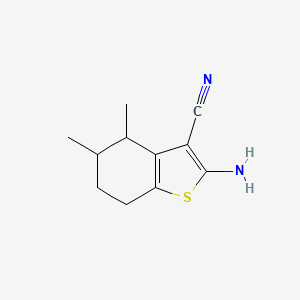

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Descripción general

Descripción

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in medicinal chemistry, material science, and various industrial processes. This compound, in particular, has garnered attention due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriately substituted thiophene precursors under specific conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions may involve halides or other suitable leaving groups.

Addition: Various electrophiles and nucleophiles can be used to add functional groups to the thiophene ring.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and adducts with different functional groups. These products can be further utilized in various chemical and biological applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

ADT has shown promising antimicrobial properties in various studies. For instance, a study evaluated the antimicrobial effectiveness of several benzothiophene derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds similar to ADT exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| ADT | 16 | Staphylococcus aureus |

| Similar Compound A | 32 | Escherichia coli |

| Similar Compound B | 64 | Candida albicans |

Anti-inflammatory Properties

Research has also indicated that ADT possesses anti-inflammatory effects. In a controlled study on rat models with induced inflammation, ADT administration resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of ADT. Studies have demonstrated that it can inhibit neuronal apoptosis induced by oxidative stress. In vitro assays showed that ADT could protect neuronal cells from damage caused by reactive oxygen species (ROS), indicating its potential role in neurodegenerative disease therapies.

Synthesis of Novel Polymers

ADT has been explored as a precursor for synthesizing novel polymers with specific properties. Research indicates that incorporating ADT into polymer matrices can enhance thermal stability and mechanical strength.

Table 2: Properties of Polymers Derived from ADT

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 300 | 70 |

Photovoltaic Applications

Recent studies have investigated the use of ADT derivatives in organic photovoltaic devices. The incorporation of these compounds into solar cell architectures has led to improved light absorption and charge mobility, enhancing overall efficiency.

Pesticidal Activity

ADT has been evaluated for its pesticidal properties against various agricultural pests. Field trials demonstrated that formulations containing ADT significantly reduced pest populations while maintaining low toxicity to beneficial insects.

Table 3: Efficacy of ADT in Pest Control

| Pest Species | Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 75 | 150 |

Mecanismo De Acción

The mechanism by which 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparación Con Compuestos Similares

2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile derivatives

Uniqueness: Compared to similar compounds, this compound stands out due to its specific structural features and reactivity. These characteristics make it suitable for certain applications where other thiophenes might not be as effective.

Actividad Biológica

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

- Molecular Formula : C11H14N2S

- Molecular Weight : 206.31 g/mol

- CAS Number : 1510692-71-3

Synthesis

The compound can be synthesized through various methods, including microwave-assisted techniques which enhance yield and reduce reaction time. The synthesis often involves the formation of the benzothiophene core followed by functionalization to introduce the amino and carbonitrile groups .

1. Antimicrobial Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed enhanced activity against various bacterial strains compared to standard antibiotics .

2. Analgesic Effects

In vivo studies using the "hot plate" method on mice have shown that derivatives of this compound possess analgesic effects that surpass those of established analgesics like metamizole. This suggests potential for development as a pain management medication .

3. Kinase Inhibition

The compound has been investigated for its role as an inhibitor of specific kinases implicated in cancer progression, such as PIM kinases. These kinases are associated with tumorigenesis, and compounds derived from benzothiophene have shown promise in selectively inhibiting these targets .

Case Studies

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with specific protein targets involved in signal transduction pathways related to pain perception and microbial resistance.

Propiedades

IUPAC Name |

2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-6-3-4-9-10(7(6)2)8(5-12)11(13)14-9/h6-7H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTPZYJOIMPIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1C)C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.